Methyl 2-(1-oxa-8-azaspiro[4.5]decan-3-yl)acetate hydrochloride
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Overview
Description
Methyl 2-(1-oxa-8-azaspiro[4.5]decan-3-yl)acetate hydrochloride is a chemical compound with the molecular formula C11H20ClNO3. It is known for its unique spirocyclic structure, which includes an oxazolidine ring fused to a spirodecane system. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry .
Preparation Methods
The synthesis of Methyl 2-(1-oxa-8-azaspiro[4.5]decan-3-yl)acetate hydrochloride typically involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane, followed by further chemical transformations . The synthetic route includes the formation of the spirocyclic structure through cyclization reactions. Industrial production methods may involve optimization of reaction conditions to increase yield and purity, such as controlling temperature, pressure, and the use of specific catalysts .
Chemical Reactions Analysis
Methyl 2-(1-oxa-8-azaspiro[4.5]decan-3-yl)acetate hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced analogs.
Substitution: Nucleophilic substitution reactions can occur, where the ester group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure settings to facilitate the desired transformations .
Scientific Research Applications
Methyl 2-(1-oxa-8-azaspiro[4.5]decan-3-yl)acetate hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and spirocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific biological pathways.
Mechanism of Action
The mechanism of action of Methyl 2-(1-oxa-8-azaspiro[4.5]decan-3-yl)acetate hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways are subject to ongoing research .
Comparison with Similar Compounds
Methyl 2-(1-oxa-8-azaspiro[4.5]decan-3-yl)acetate hydrochloride can be compared with other spirocyclic compounds such as:
1-oxa-9-azaspiro[5.5]undecane derivatives: These compounds also feature a spirocyclic structure and are studied for their biological activities, including antituberculosis properties.
(8-Methyl-2-oxa-8-azaspiro[4.5]dec-3-yl)methanamine: This compound shares a similar spirocyclic framework and is investigated for its potential medicinal applications.
The uniqueness of this compound lies in its specific structural features and the resulting biological activities, which distinguish it from other related compounds .
Biological Activity
Methyl 2-(1-oxa-8-azaspiro[4.5]decan-3-yl)acetate hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological properties, including antimicrobial and enzyme inhibition activities, supported by relevant research findings.
- IUPAC Name : this compound
- CAS Number : 2460756-23-2
- Molecular Formula : C11H19ClN2O3
- Molecular Weight : 248.73 g/mol
Biological Activity Overview
The biological activity of this compound has been primarily studied for its antibacterial properties and its potential as an enzyme inhibitor.
Antibacterial Activity
Research indicates that compounds with similar structural features exhibit potent antibacterial activity against a variety of Gram-positive and Gram-negative bacteria. For instance, studies have shown that derivatives of the spirodecane structure can inhibit bacterial growth effectively, with minimum inhibitory concentration (MIC) values often below 0.25 μg/mL for Gram-positive strains such as Staphylococcus aureus and Enterococcus faecalis .
Table 1: Antibacterial Activity of Related Compounds
Compound | Bacterial Strain | MIC (μg/mL) |
---|---|---|
Compound A | S. aureus (MRSA) | <0.03125 |
Compound B | E. coli | 1 - 4 |
Compound C | A. baumannii | 16 |
Methyl 2-(1-oxa-8-azaspiro[4.5]decan-3-yl)acetate HCl | TBD | TBD |
The mechanism by which these compounds exert their antibacterial effects typically involves the inhibition of key bacterial enzymes, such as DNA gyrase and topoisomerase IV, which are essential for bacterial DNA replication and transcription . The dual inhibition observed in some derivatives suggests that this compound may follow a similar pathway.
Enzyme Inhibition Studies
In vitro studies have demonstrated that compounds related to this compound can inhibit DNA gyrase and topoisomerase IV at low nanomolar concentrations, indicating a strong potential for therapeutic applications in treating bacterial infections .
Table 2: Enzyme Inhibition Data
Compound | Enzyme Target | IC50 (nM) |
---|---|---|
Compound D | DNA Gyrase | <32 |
Compound E | Topo IV | <100 |
Methyl 2-(1-oxa-8-azaspiro[4.5]decan-3-yl)acetate HCl | TBD | TBD |
Case Studies and Research Findings
Recent studies have highlighted the effectiveness of spirocyclic compounds in combating multi-drug resistant (MDR) bacterial strains. For example, a study published in MDPI reported that certain spirocyclic derivatives exhibited broad-spectrum antibacterial activity, making them promising candidates for further development . These findings align with earlier research indicating the potential for these compounds to overcome existing antibiotic resistance mechanisms.
Properties
Molecular Formula |
C11H20ClNO3 |
---|---|
Molecular Weight |
249.73 g/mol |
IUPAC Name |
methyl 2-(1-oxa-8-azaspiro[4.5]decan-3-yl)acetate;hydrochloride |
InChI |
InChI=1S/C11H19NO3.ClH/c1-14-10(13)6-9-7-11(15-8-9)2-4-12-5-3-11;/h9,12H,2-8H2,1H3;1H |
InChI Key |
QLCVUJHSZYRQCP-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1CC2(CCNCC2)OC1.Cl |
Origin of Product |
United States |
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